Ketorolac ethyl ester

Overview

Description

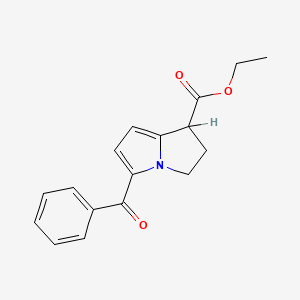

Ketorolac ethyl ester is a derivative of ketorolac, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve moderate to severe pain . It is also known as Ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate .

Synthesis Analysis

Ketorolac ethyl ester can be synthesized through a multi-step method starting with the known compound N-2-bromoethylpyrrole . Alkyl esters of ketorolac were synthesized as potential prodrugs for transdermal delivery .Molecular Structure Analysis

The molecular formula of Ketorolac ethyl ester is C17H17NO3. It has an average mass of 283.322 Da and a mono-isotopic mass of 283.120850 Da . The structure of ketorolac ethyl ester was optimized using density functional theory (DFT) with B3LYP/6-31G (d) .Chemical Reactions Analysis

The transesterification of β-keto esters, such as ketorolac ethyl ester, is a useful transformation in organic synthesis . The reaction of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours .Physical And Chemical Properties Analysis

Ketorolac ethyl ester has a density of 1.2±0.1 g/cm3, a boiling point of 437.5±40.0 °C at 760 mmHg, and a flash point of 218.4±27.3 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications

Transdermal Delivery

Ketorolac ethyl ester has been synthesized as a potential prodrug for transdermal delivery . The skin permeation rate of the alkyl ester prodrugs was significantly higher with a shorter lag time than that of ketorolac . This makes it a promising candidate for transdermal drug delivery systems.

Pain Management

Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) used for controlling moderate to severe pain by inhibiting the synthesis of prostaglandins . The ester prodrugs of ketorolac, including the ethyl ester, can potentially enhance its therapeutic effect.

Enhanced Bioavailability

Oral bioavailability of ketorolac was reported to be 90% with a very low hepatic first-pass elimination . The ester prodrugs of ketorolac, such as the ethyl ester, could potentially improve this bioavailability further.

Reduced Side Effects

Long-term use of ketorolac may result in gastrointestinal ulceration and acute renal failure . The ester prodrugs of ketorolac, including the ethyl ester, could potentially reduce these side effects.

Improved Lipophilicity

The alkyl ester prodrugs of ketorolac, including the ethyl ester, have been found to have optimum lipophilicity, which could improve the transdermal delivery of ketorolac .

Enhanced Solubility

The solubility of the prodrugs in various vehicles was determined at room temperature while lipophilicity was obtained as 1-octanol/water partition coefficients (logP) and capacity factors (k0) using HPLC . This indicates that the ethyl ester of ketorolac could potentially enhance the solubility of the drug, improving its delivery and effectiveness.

Safety And Hazards

properties

IUPAC Name |

ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-17(20)13-10-11-18-14(13)8-9-15(18)16(19)12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHMVDVCMQIUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331574 | |

| Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ketorolac ethyl ester | |

CAS RN |

108061-03-6 | |

| Record name | Ketorolac ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108061036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOROLAC ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U58BH6ZA9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

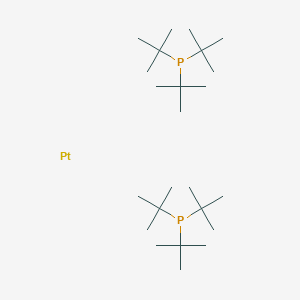

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)